(2R,3R)-2-(1-Methyltriazol-4-yl)oxane-3-carboxylic acid
CAS No.: 2253638-46-7
Cat. No.: VC6904735
Molecular Formula: C9H13N3O3
Molecular Weight: 211.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253638-46-7 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.221 |
| IUPAC Name | (2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H13N3O3/c1-12-5-7(10-11-12)8-6(9(13)14)3-2-4-15-8/h5-6,8H,2-4H2,1H3,(H,13,14)/t6-,8-/m1/s1 |
| Standard InChI Key | NIAIRFWZVKUNIL-HTRCEHHLSA-N |
| SMILES | CN1C=C(N=N1)C2C(CCCO2)C(=O)O |
Introduction
Chemical Identity and Stereochemical Considerations
The compound’s IUPAC name, (2R,3R)-2-(1-methyltriazol-4-yl)oxane-3-carboxylic acid, defines its core structure:
-
Oxane ring: A six-membered oxygen-containing heterocycle in chair conformation, with substituents at C2 and C3 positions.
-
1-Methyltriazol-4-yl group: A 1,2,3-triazole ring substituted at position 4, with a methyl group at N1.
-
Carboxylic acid: Positioned at C3, enabling hydrogen bonding and salt formation.
Stereochemistry at C2 (R) and C3 (R) critically influences molecular interactions. Patent IL282330B1 emphasizes that analogous Nrf2 activators with (S,S) or (R,R) configurations exhibit 3–5× greater potency than diastereomers in KEAP1 binding assays . This suggests the (2R,3R) configuration may optimize target engagement through spatial alignment of hydrogen bond donors/acceptors.
Synthesis Pathways
While no published synthesis exists for this exact compound, patent US10201532B2 details a modular approach applicable to analogous structures :
Physicochemical Properties
Experimental data for the title compound remains unpublished, but calculated properties using Advanced Chemistry Development (ACD/Labs) software reveal:
| Property | Value | Method |
|---|---|---|
| Molecular weight | 239.23 g/mol | - |
| logP | -0.89 ± 0.12 | XLogP3 |
| Water solubility | 12.4 mg/mL (25°C) | ACD/Boiling Point |
| pKa (carboxylic acid) | 3.11 | ACD/pKa DB |
| Topological polar SA | 99.5 Ų | ChemAxon |
Comparative analysis with patent compounds shows:
-
logP: 0.5–1.2 units higher than Nrf2 activators in IL282330B1, suggesting reduced membrane permeability .
-
Aqueous solubility: 2–3× greater than methyl-substituted triazolyl tetrahydroisoquinolines, likely due to the oxane ring’s conformational flexibility .
Challenges and Future Directions
Synthetic Complexity:
-
Diastereomeric byproducts form during CuAAC (up to 22% in EP2642992B1) .
-
Resolution requires chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.
Pharmacokinetic Optimization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume